An In-depth Technical Guide to 3-Fluoro-1-oxy-pyridine-2-carbonitrile: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Fluoro-1-oxy-pyridine-2-carbonitrile: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, also known as 3-Fluoro-2-cyanopyridine N-oxide. This molecule is a functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a pyridine N-oxide, a fluorine atom, and a nitrile group offers a versatile platform for developing novel compounds.
Molecular Structure and Physicochemical Properties
3-Fluoro-1-oxy-pyridine-2-carbonitrile is a derivative of pyridine featuring three key functional groups that dictate its chemical behavior. The central scaffold is a pyridine ring, where the nitrogen atom has been oxidized to an N-oxide. This modification significantly alters the electronic properties of the aromatic system.
The N-oxide group increases the electron density at the C2 and C4 positions through resonance, while also acting as a strong electron-withdrawing group via induction. This dual nature is crucial for its reactivity.[1] The fluorine atom at the C3 position and the nitrile group at the C2 position are both strongly electron-withdrawing, further influencing the molecule's electrophilicity and reactivity.
Table 1: Physicochemical Properties
| Property | 3-Fluoro-2-pyridinecarbonitrile (Precursor) | 3-Fluoro-1-oxy-pyridine-2-carbonitrile (Predicted) | Justification for Prediction |
| CAS Number | 97509-75-6[2] | Not Assigned | - |
| Molecular Formula | C₆H₃FN₂ | C₆H₃FN₂O | Addition of one oxygen atom. |
| Molecular Weight | 122.10 g/mol | 138.10 g/mol | Addition of one oxygen atom. |
| Appearance | White crystals[2] | White to off-white solid | N-oxidation typically does not drastically alter color for such structures. |
| Melting Point | 27-32 °C[3] | > 100 °C | The N-oxide introduces a strong dipole moment, increasing intermolecular forces and significantly raising the melting point.[4] |
| Solubility | Soluble in organic solvents. | Increased solubility in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, DMF). | The N-oxide group is highly polar and a strong hydrogen bond acceptor.[4] |
| Dipole Moment | Lower | Significantly Higher | Pyridine N-oxide (4.37 D) has a much higher dipole moment than pyridine (2.03 D).[1] |
| Basicity (pKa) | Lower | Weaker Base (Predicted pKa < 1) | The pKa of pyridine N-oxide (0.79) is much lower than that of pyridine (5.2), indicating significantly reduced basicity.[1] |
Synthesis and Purification
The most direct and reliable method for the preparation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is the N-oxidation of its readily available precursor, 3-Fluoro-2-pyridinecarbonitrile. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[5]
Figure 1: Synthetic pathway for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.
Experimental Protocol: N-Oxidation
Rationale: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting material and is inert to the oxidizing conditions. The reaction is typically run at room temperature. m-CPBA is chosen for its reliability and generally clean reaction profiles. The byproduct, meta-chlorobenzoic acid, can be easily removed by a basic wash.
-
Dissolution: Dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the stirred solution, add m-CPBA (approx. 1.2-1.5 eq) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peracid and the acidic byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol to yield the pure 3-Fluoro-1-oxy-pyridine-2-carbonitrile.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized product relies on standard spectroscopic techniques. Below are the predicted key features based on analogous structures.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Three aromatic protons will be observed. Compared to the starting material, the proton at C6 will experience a significant downfield shift due to the deshielding effect of the N-oxide group. Protons at C4 and C5 will also show shifts. |
| ¹³C NMR | The carbon atoms attached to the nitrogen (C2 and C6) will be significantly shifted downfield. The C-F coupling constant will be observable for C3 and adjacent carbons. The nitrile carbon (C≡N) will appear around 115-120 ppm. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling to adjacent protons) is expected in the typical range for an aryl fluoride. The chemical shift will be influenced by the electronic environment created by the N-oxide and nitrile groups. |
| IR Spectroscopy | A strong absorption band for the N-O stretch is expected around 1250-1300 cm⁻¹. The C≡N stretch will be observed around 2220-2240 cm⁻¹. |
| Mass Spec (ESI+) | The [M+H]⁺ ion should be observed at m/z = 139.03. |
Chemical Reactivity and Synthetic Applications
The combination of the N-oxide, fluorine, and nitrile functionalities makes 3-Fluoro-1-oxy-pyridine-2-carbonitrile a highly versatile intermediate. Its reactivity is governed by the interplay of these groups, opening several avenues for further chemical modification.
Figure 2: Key reaction pathways for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.
Reactions at the N-Oxide Group
-
Deoxygenation: The N-oxide can be readily deoxygenated to regenerate the parent pyridine, 3-Fluoro-2-pyridinecarbonitrile. This is useful if the N-oxide was used as a temporary activating or protecting group. Common reagents include trivalent phosphorus compounds like PCl₃ or PPh₃.[5]
-
Activation for Nucleophilic Attack: The N-oxide group strongly activates the C2 and C4 positions for nucleophilic attack. While the C2 position is blocked by the nitrile group, the C4 position becomes a prime site for functionalization, a reaction that is difficult to achieve on the parent pyridine.[1]
Reactions at the Fluorine Atom
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C3 position is susceptible to displacement by various nucleophiles. This reaction is a powerful tool for introducing new functional groups. The electron-withdrawing nature of the adjacent nitrile group and the N-oxide enhances the electrophilicity of the C3 carbon, facilitating this substitution. Common nucleophiles include alkoxides, phenoxides, and amines.[2] This pathway is highly valuable for building molecular complexity in drug discovery programs.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. This provides a route to 3-fluoro-1-oxy-picolinic acid derivatives, which are important scaffolds in medicinal chemistry.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic side chain, which can be crucial for modulating the pharmacological properties of a lead compound.
Applications in Research and Development
The unique chemical properties of 3-Fluoro-1-oxy-pyridine-2-carbonitrile position it as a valuable building block for:
-
Drug Discovery: The fluorinated pyridine motif is present in numerous approved drugs.[8] The ability to selectively functionalize this scaffold at multiple positions (C3 via SNAr, C4 via N-oxide activation, and C2 via nitrile chemistry) allows for the rapid generation of diverse compound libraries for screening.
-
Agrochemicals: Pyridine-based structures are also prevalent in modern pesticides and herbicides.[9]
-
Materials Science: The polar and rigid nature of the molecule, combined with its potential for functionalization, makes it an interesting candidate for the synthesis of novel organic materials with specific electronic or photophysical properties.[2]
Safety and Handling
Based on the safety data for the precursor, 3-Fluoro-2-pyridinecarbonitrile, this compound should be handled with care. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Fluoro-1-oxy-pyridine-2-carbonitrile is a strategic building block with a rich and versatile chemical profile. While specific experimental data is sparse, a comprehensive understanding of its properties and reactivity can be constructed from the well-established chemistry of its constituent functional groups. Its synthesis is straightforward from a commercially available precursor, and its multiple reactive sites provide a powerful platform for the design and synthesis of novel molecules in pharmaceutical and materials research. This guide provides a foundational understanding to enable researchers to effectively utilize this promising chemical entity in their work.
References
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N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
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NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017). [Link]
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Postovoy, P. A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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PubChem. Pyridine, 3-fluoro-, 1-oxide. [Link]
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Baran Lab. (2012). Pyridine N-Oxides. [Link]
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Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]
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Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]
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Pinto, D. C. G. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [Link]
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